Cas no 82954-89-0 (2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
82954-89-0 structure
Product Name:2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS-Nr.:82954-89-0
MF:C8H17BO2
MW:156.030382871628
MDL:MFCD19441153
CID:1040394
PubChem ID:10942698
Update Time:2025-05-24

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Ethylboronic Acid Pinacol Ester
    • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethane
    • 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • AKOS016005653
    • SY055285
    • EN300-244103
    • 1,3,2-Dioxaborolane, 2-ethyl-4,4,5,5-tetramethyl-
    • CS-W000975
    • AS-32775
    • E1116
    • 2-ethyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-Ethylboronic acid, pinacol ester
    • DTXSID50449122
    • 82954-89-0
    • DA-02544
    • MFCD19441153
    • SCHEMBL1106850
    • C8H17BO2
    • MDL: MFCD19441153
    • Inchi: 1S/C8H17BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H2,1-5H3
    • InChI-Schlüssel: NPUBDPDASOEIOA-UHFFFAOYSA-N
    • Lächelt: O1C(C)(C)C(C)(C)OB1CC

Berechnete Eigenschaften

  • Genaue Masse: 156.1321599g/mol
  • Monoisotopenmasse: 156.1321599g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 138
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 18.5Ų

Experimentelle Eigenschaften

  • Dichte: 0.87±0.1 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 152.8±9.0 ºC (760 Torr),
  • Flammpunkt: 46.2±18.7 ºC,
  • Brechungsindex: 1.4090-1.4130

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Sicherheitsinformationen

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
228818-1g
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 95%
1g
£36.00 2022-02-28
Fluorochem
228818-5g
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 95%
5g
£108.00 2022-02-28
Fluorochem
228818-25g
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 95%
25g
£468.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156209-250mg
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 >95.0%(GC)(T)
250mg
¥29.00 2021-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156209-5g
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 95%
5g
¥116.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156209-25g
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 95%
25g
¥464.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156209-1g
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 95%
1g
¥29.90 2023-09-03
Ambeed
A616511-1g
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 95%
1g
$11.0 2025-04-16
Ambeed
A616511-5g
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 95%
5g
$22.0 2025-04-16
Ambeed
A616511-25g
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
82954-89-0 95%
25g
$41.0 2025-04-16

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Toluene-d8 ;  rt
Referenz
Aluminum Hydride Catalyzed Hydroboration of Alkynes
Bismuto, Alessandro; Thomas, Stephen P.; Cowley, Michael J., Angewandte Chemie, 2016, 55(49), 15356-15359

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Butyllithium ;  -78 °C
1.2 -78 °C → rt
Referenz
Chloromethyllithium
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper (graphene immobilized) Solvents: Dimethylformamide ;  16 h, 25 °C
Referenz
Evaluation of the role of graphene-based Cu(I) catalysts in borylation reactions
Franco, Mario; et al, Catalysis Science & Technology, 2021, 11(10), 3501-3513

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Manganese dibromide Solvents: Diethyl ether ,  1,2-Dimethoxyethane ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Stereoselective Three-Component Allylic Alkylation Enabled by Dual Photoredox/Ni Catalysis
Zeng, Qian; et al, ACS Catalysis, 2023, 13(11), 7514-7522

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium methoxide ,  1,1,3,3-Tetramethyldisiloxane Catalysts: Cuprous chloride ,  SL-J006-1 Solvents: Tetrahydrofuran ;  5 min, rt; 15 min, rt
1.2 Reagents: trans-4-Phenyl-3-buten-2-one Solvents: Tetrahydrofuran ;  24 h, rt
Referenz
Copper-Catalyzed Tandem Hydrocupration and Diastereo- and Enantioselective Borylalkyl Addition to Aldehydes
Jang, Won Jun ; et al, Angewandte Chemie, 2018, 57(37), 12116-12120

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ,  Hexane ;  30 min, rt; 1 h, rt
Referenz
Low-Coordinate NHC-Zinc Hydride Complexes Catalyze Alkyne C-H Borylation and Hydroboration Using Pinacolborane
Procter, Richard J.; et al, ACS Catalysis, 2019, 9(6), 5760-5771

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Diethyl ether ,  Hexane ;  5 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Diethyl ether ;  5 min, -78 °C; 30 min, -78 °C; 6 h, rt
1.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ;  0 °C
1.4 Reagents: Ethylenediaminetetraacetic acid ,  Sodium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
2.1 Solvents: Diethyl ether ;  15 h, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
Referenz
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
Pulis, Alexander P.; et al, Journal of the American Chemical Society, 2012, 134(17), 7570-7574

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt; 30 min, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Diethyl ether ,  Hexane ;  5 min, -78 °C; 30 min, -78 °C
2.2 Solvents: Diethyl ether ;  5 min, -78 °C; 30 min, -78 °C; 6 h, rt
2.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ;  0 °C
2.4 Reagents: Ethylenediaminetetraacetic acid ,  Sodium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
3.1 Solvents: Diethyl ether ;  15 h, rt
3.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
Referenz
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
Pulis, Alexander P.; et al, Journal of the American Chemical Society, 2012, 134(17), 7570-7574

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Stereoisomer of bis[2,6-bis[[bis(1-methylethyl)phosphino-κP]oxy]-3,5-bis(1,1-dim… ;  14 h, 80 °C
Referenz
High-Turnover Aromatic C-H Borylation Catalyzed by POCOP-Type Pincer Complexes of Iridium
Press, Loren P.; et al, Journal of the American Chemical Society, 2016, 138(30), 9487-9497

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: (HB-8-11-222′2′33)-Bis(dihydrogen-κH1,κH2)dihydrobis(tricyclohexylphosphine)ruth… Solvents: Toluene
Referenz
σ-Borane and Dihydroborate Complexes of Ruthenium
Montiel-Palma, Virginia; et al, Journal of the American Chemical Society, 2002, 124(20), 5624-5625

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  20 h, rt
Referenz
Stereocontrolled synthesis of adjacent acyclic quaternary-tertiary motifs: Application to a concise total synthesis of (-)-filiformin
Blair, Daniel J.; et al, Angewandte Chemie, 2014, 53(22), 5552-5555

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  16 h, rt
Referenz
Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation-Borylation-Ring-Opening of Azetidinium Ions
Casoni, Giorgia; et al, Synthesis, 2016, 48(19), 3241-3253

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  20 h, rt
Referenz
Lithiated carbamates: chiral carbenoids for iterative homologation of boranes and boronic esters
Stymiest, Jake L.; et al, Angewandte Chemie, 2007, 46(39), 7491-7494

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Referenz
(Chloromethyl)lithium: efficient generation and capture by boronic esters and a simple preparation of diisopropyl (chloromethyl)boronate
Sadhu, Kizhakethil Mathew; et al, Organometallics, 1985, 4(9), 1687-9

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
Referenz
High yield preparation of boronic esters of 1,2-diols with lithium trialkylborohydrides
Garlaschelli, Luigi; et al, Tetrahedron Letters, 1989, 30(5), 597-600

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C; 30 min, -78 °C → rt
1.2 Reagents: Propanoic acid, 2,2-dimethyl-, zinc salt (2:1) ;  15 min, rt; 4 h, rt
Referenz
Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation
Liang, Hao ; et al, Journal of the American Chemical Society, 2023, 145(18), 9976-9981

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Zirconocene chloride hydride
1.2 Reagents: Water
Referenz
Facile Boron Migration during Hydrozirconation of Alkenylboronates
Pereira, Schubert; et al, Journal of Organic Chemistry, 1995, 60(14), 4316-17

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  1 h, 0 °C
Referenz
Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates
Fandrick, Daniel R.; et al, Organic Letters, 2010, 12(1), 88-91

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Solvents: Toluene-d8 ;  rt
Referenz
Aluminum Hydride Catalyzed Hydroboration of Alkynes
Bismuto, Alessandro; et al, Angewandte Chemie, 2016, 55(49), 15356-15359

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  1.5 h, -20 °C
1.2 Reagents: Acetyl chloride
Referenz
Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates
Fandrick, Daniel R.; et al, Organic Letters, 2010, 12(1), 88-91

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  1 h, 0 °C
1.2 Solvents: Benzene ,  Hexane ;  24 h, rt → 4 °C
2.1 Solvents: Toluene-d8 ;  rt
Referenz
Aluminum Hydride Catalyzed Hydroboration of Alkynes
Bismuto, Alessandro; et al, Angewandte Chemie, 2016, 55(49), 15356-15359

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  15 h, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Diethyl ether ,  Hexane ;  5 min, -78 °C; 30 min, -78 °C
2.2 Solvents: Diethyl ether ;  5 min, -78 °C; 30 min, -78 °C; 6 h, rt
2.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ;  0 °C
2.4 Reagents: Ethylenediaminetetraacetic acid ,  Sodium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
3.1 Solvents: Diethyl ether ;  15 h, rt
3.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
Referenz
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
Pulis, Alexander P.; et al, Journal of the American Chemical Society, 2012, 134(17), 7570-7574

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt
1.2 Solvents: Diethyl ether ;  10 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Water ;  0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  overnight, reflux
2.3 Reagents: Sodium hydroxide Solvents: Water ;  rt; 30 min, rt
3.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Diethyl ether ,  Hexane ;  5 min, -78 °C; 30 min, -78 °C
3.2 Solvents: Diethyl ether ;  5 min, -78 °C; 30 min, -78 °C; 6 h, rt
3.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ;  0 °C
3.4 Reagents: Ethylenediaminetetraacetic acid ,  Sodium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
4.1 Solvents: Diethyl ether ;  15 h, rt
4.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
Referenz
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
Pulis, Alexander P.; et al, Journal of the American Chemical Society, 2012, 134(17), 7570-7574

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Lieferanten

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(CAS:82954-89-0)2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Menge:250.0g
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Amadis Chemical Company Limited
(CAS:82954-89-0)2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A917410
Reinheit:99%
Menge:250.0g
Preis ($):188.0
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